![molecular formula C14H10ClN3O3S B5616024 2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5616024.png)
2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide
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Overview
Description
2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, as well as the production of inflammatory cytokines. It may also inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, as well as the production of inflammatory cytokines. Physiologically, it has been shown to inhibit the growth of cancer cells and microorganisms, and to reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide in lab experiments is its potential as a versatile compound with a wide range of applications. Additionally, it has been shown to have low toxicity levels, making it a safe compound to work with. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of 2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide. One potential direction is the further study of its potential use as an antitumor agent, with a focus on its effectiveness against different types of cancer. Another potential direction is the study of its potential use as an anti-inflammatory agent, with a focus on its effects on different inflammatory conditions. Additionally, further research could be conducted on its potential use as an antibacterial and antifungal agent, with a focus on its effectiveness against different types of microorganisms. Finally, research could be conducted on improving the synthesis method to increase the yield of the compound.
Synthesis Methods
2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide has been synthesized using various methods. One of the most commonly used methods is the reaction of 2-chlorobenzenesulfonyl chloride with 2-cyanobenzenamine in the presence of a base. Another method involves the reaction of 2-chlorobenzenesulfonamide with potassium cyanide and copper(I) iodide in the presence of a solvent. The yield of the synthesis process varies depending on the method used.
Scientific Research Applications
2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide has shown potential applications in various fields of scientific research. It has been studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent due to its ability to inhibit the growth of microorganisms.
properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(2-cyanophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-11-6-2-4-8-13(11)22(20,21)18-14(19)17-12-7-3-1-5-10(12)9-16/h1-8H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSQPCDWYNEPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)sulfonyl-3-(2-cyanophenyl)urea |
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